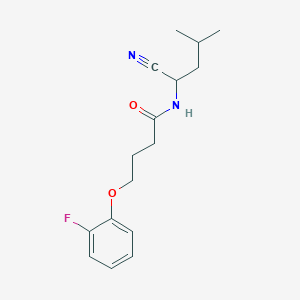
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide, also known as CB13, is a synthetic cannabinoid that has been developed for scientific research purposes. It belongs to the class of compounds known as selective agonists of the CB2 receptor, which is a part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain, inflammation, and immune function. CB13 has been shown to have potential therapeutic applications in these areas, making it an important subject of scientific research.
作用机制
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. This compound has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. Additionally, this compound has been shown to have antitumor effects in vitro, although further studies are needed to determine its potential as a cancer therapy.
实验室实验的优点和局限性
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has several advantages as a research tool. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. Additionally, this compound is a synthetic compound, which allows for precise control over its chemical structure and purity. However, this compound also has some limitations as a research tool. Its effects may be influenced by factors such as dose, route of administration, and the presence of other cannabinoids or drugs. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
未来方向
There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of this compound-based therapies for inflammatory and autoimmune diseases. Additionally, further studies are needed to determine the potential of this compound as a cancer therapy. Other potential areas of research include the effects of this compound on the gut microbiome and the development of this compound-based imaging agents for the study of the endocannabinoid system. Overall, this compound is a promising research tool with potential applications in a variety of areas.
合成方法
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide can be synthesized via a multistep process involving several chemical reactions. The starting material is 2-fluorophenol, which is reacted with 1-bromo-3-methylbutane to form the intermediate 4-(2-fluorophenoxy)-3-methylbutyl bromide. This intermediate is then reacted with sodium cyanide to form the nitrile, which is subsequently reduced with lithium aluminum hydride to form the final product, this compound.
科学研究应用
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)10-13(11-18)19-16(20)8-5-9-21-15-7-4-3-6-14(15)17/h3-4,6-7,12-13H,5,8-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUCHAWMMOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

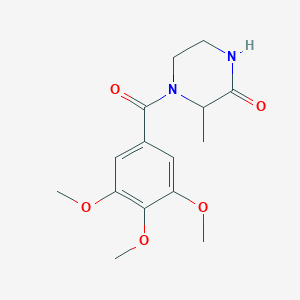
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
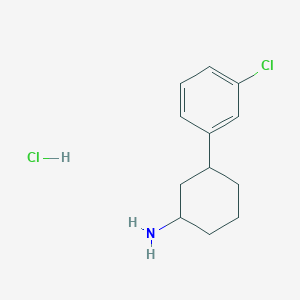
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)
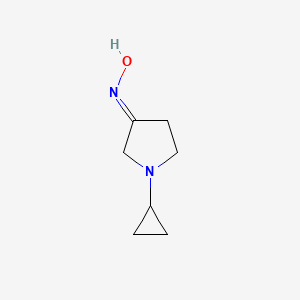
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)
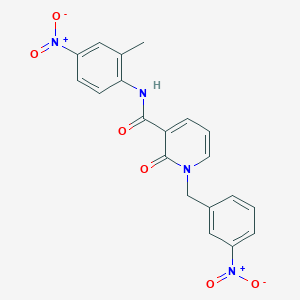
![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)
![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)

